molecular formula C16H15ClO2 B8259321 Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- CAS No. 1242015-24-2

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-

Cat. No.: B8259321
CAS No.: 1242015-24-2
M. Wt: 274.74 g/mol
InChI Key: LWUAMKFFIKVYHB-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylphenoxy group, and a phenyl ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- typically involves the reaction of 5-chloro-2-(2,4-dimethylphenoxy)phenyl magnesium bromide with ethanone. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,4-dichlorophenyl)-
  • Ethanone, 1-(5-chloro-2-hydroxyphenyl)-
  • Ethanone, 1-(2,5-dimethylphenoxy)-

Uniqueness

Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]- is unique due to the presence of both chloro and dimethylphenoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-4-6-15(11(2)8-10)19-16-7-5-13(17)9-14(16)12(3)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAMKFFIKVYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227557
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242015-24-2
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242015-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-2-(2,4-dimethylphenoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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